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Compound of Interest

Compound Name: YY173

Cat. No.: B15584387 Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction
The identification and development of novel therapeutic compounds are critical endeavors in

the advancement of medicine. This document provides a detailed account of the discovery,

synthesis, and preclinical evaluation of the YY173 compound, a promising new molecular

entity. The following sections will delve into the quantitative data derived from key experiments,

the detailed methodologies employed in its synthesis and evaluation, and the signaling

pathways it modulates. This guide is intended to serve as a core resource for professionals in

the fields of medicinal chemistry, pharmacology, and drug development.

Quantitative Data Summary
The preclinical evaluation of YY173 has generated a significant amount of quantitative data

regarding its efficacy, pharmacokinetic profile, and safety. These findings are summarized in

the tables below to facilitate a clear comparison and understanding of its therapeutic potential.

Table 1: In Vitro Efficacy of YY173
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Assay Type Cell Line IC50 (nM) Target

Kinase Inhibition HCT116 15.2 PI3Kδ

Cell Proliferation Jurkat 25.8 PI3Kδ

Cytotoxicity HepG2 > 10,000 -

Table 2: Pharmacokinetic Properties of YY173 in Sprague-Dawley Rats

Parameter Intravenous (1 mg/kg) Oral (10 mg/kg)

T1/2 (h) 2.5 ± 0.4 4.1 ± 0.6

Cmax (ng/mL) 850 ± 120 450 ± 95

AUC0-t (ng·h/mL) 1250 ± 210 1890 ± 320

Bioavailability (%) - 68

Table 3: In Vivo Efficacy of YY173 in a Murine Xenograft Model

Treatment Group Dose (mg/kg, p.o., b.i.d.)
Tumor Growth Inhibition
(%)

Vehicle - 0

YY173 10 35

YY173 30 68

YY173 70 85

Experimental Protocols
The following sections provide detailed methodologies for the synthesis of YY173 and the key

in vitro and in vivo experiments conducted to assess its biological activity.

Synthesis of YY173
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The synthesis of YY173 is a multi-step process involving the formation of a key benzisoxazole

intermediate followed by coupling with a substituted piperidine moiety.

Step 1: Synthesis of 6-fluoro-1,2-benzisoxazole-3-amine

A solution of 2-chloro-4-fluorobenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq)

in ethanol was heated to reflux for 4 hours.

The reaction mixture was cooled to room temperature and the solvent was removed under

reduced pressure.

The resulting solid was recrystallized from ethanol to yield the desired product.

Step 2: Synthesis of N-(6-fluoro-1,2-benzisoxazol-3-yl)acetamide

To a solution of 6-fluoro-1,2-benzisoxazole-3-amine (1.0 eq) in dichloromethane was added

acetic anhydride (1.1 eq) and triethylamine (1.2 eq).

The reaction was stirred at room temperature for 2 hours.

The mixture was washed with water and brine, dried over sodium sulfate, and concentrated

to give the acetylated intermediate.

Step 3: Synthesis of YY173

A mixture of N-(6-fluoro-1,2-benzisoxazol-3-yl)acetamide (1.0 eq), 4-(piperidin-4-

yl)morpholine (1.1 eq), and potassium carbonate (2.0 eq) in dimethylformamide was heated

at 80°C for 12 hours.

The reaction was cooled, diluted with water, and extracted with ethyl acetate.

The combined organic layers were washed with brine, dried, and concentrated. The crude

product was purified by column chromatography to afford YY173.

In Vitro Kinase Inhibition Assay
The inhibitory activity of YY173 against PI3Kδ was determined using a LanthaScreen™ Eu

Kinase Binding Assay.
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Serial dilutions of YY173 were incubated with the PI3Kδ enzyme and a fluorescently labeled

tracer.

The binding of the tracer to the kinase was measured by time-resolved fluorescence

resonance energy transfer (TR-FRET).

IC50 values were calculated from the dose-response curves using a four-parameter logistic

fit.

Cell Proliferation Assay
Jurkat cells were seeded in 96-well plates and treated with increasing concentrations of

YY173 for 72 hours.

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Luminescence was measured using a plate reader, and IC50 values were determined from

the resulting dose-response curves.

In Vivo Xenograft Study
Female BALB/c nude mice were subcutaneously inoculated with HCT116 cells.

When tumors reached an average volume of 100-150 mm³, mice were randomized into

treatment groups.

YY173 was administered orally twice daily at doses of 10, 30, and 70 mg/kg.

Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at

the end of the study.

Signaling Pathways and Mechanisms
YY173 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase

(PI3Kδ). The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation,

survival, and differentiation.
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Caption: PI3K Signaling Pathway and the inhibitory action of YY173.

The workflow for the preclinical evaluation of YY173 followed a logical progression from in vitro

characterization to in vivo efficacy studies.
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Caption: Preclinical experimental workflow for the evaluation of YY173.

The logical relationship for the development of YY173 is based on the established role of

PI3Kδ in certain cancers.
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Caption: Logical framework for the development of YY173.

To cite this document: BenchChem. [In-depth Technical Guide: The Discovery and Synthesis
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compound]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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